
Umbralisib Tosylate versus other PI3K delta
inhibitors: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Umbralisib Tosylate

Cat. No.: B8752720 Get Quote

Umbralisib Tosylate vs. Other PI3K Delta
Inhibitors: A Comparative Guide
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular functions, including proliferation, survival, and differentiation.[1] In B-lymphocytes, the

delta (δ) isoform of PI3K is predominantly expressed and plays a crucial role in B-cell receptor

(BCR) signaling, making it a prime therapeutic target for B-cell malignancies.[2][3] This has led

to the development of several PI3Kδ inhibitors.

Umbralisib (formerly TGR-1202) emerged as a next-generation, oral, selective PI3Kδ inhibitor.

[4] It was distinguished from its predecessors by its dual activity, also inhibiting Casein Kinase 1

Epsilon (CK1ε).[5][6] Initially granted accelerated approval by the U.S. Food and Drug

Administration (FDA) in February 2021 for relapsed or refractory marginal zone lymphoma

(MZL) and follicular lymphoma (FL), this approval was later voluntarily withdrawn in 2022 due

to safety concerns.[7][8][9]

This guide provides an objective comparison of Umbralisib Tosylate with other PI3Kδ

inhibitors, focusing on their mechanism of action, clinical performance, and safety profiles,

supported by experimental data for an audience of researchers and drug development

professionals.

Mechanism of Action: A Dual Inhibition Strategy
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PI3Kδ is a key component of the BCR signaling cascade. Upon antigen binding, the BCR

complex activates PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate

(PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second

messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell

survival and proliferation.[10] Inhibition of PI3Kδ disrupts this pathway, leading to apoptosis in

malignant B-cells.[11][12]

Umbralisib's unique characteristic is its dual inhibition of both PI3Kδ and CK1ε.[6][13] CK1ε is

implicated in the pathogenesis of certain cancer cells.[14] This dual mechanism was theorized

to offer a more favorable safety profile compared to other PI3K inhibitors, potentially by

modulating T-cell function and reducing immune-mediated toxicities.[12]
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Caption: Simplified PI3Kδ signaling pathway in B-cells.
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Comparative Clinical Efficacy
Umbralisib's initial approval was based on the Phase II UNITY-NHL trial, which demonstrated

clinically significant response rates in heavily pretreated patients.[8] A comparison with other

notable PI3Kδ inhibitors reveals a competitive efficacy profile across various B-cell

malignancies.

Inhibitor Target(s) Indication(s) Trial

Overall

Response

Rate (ORR)

Median

Progression-

Free

Survival

(PFS)

Umbralisib PI3Kδ, CK1ε

Relapsed/Ref

ractory (R/R)

MZL

UNITY-NHL 49%[8]
Not

Reached[8]

R/R FL (≥3

prior

therapies)

UNITY-NHL 43%[8]
11.1

months[8]

Idelalisib PI3Kδ
R/R CLL (with

Rituximab)
Study 116 81% 19.4 months

R/R FL

(monotherapy

)

Study 101-09 57%[15] 11 months

Duvelisib PI3Kδ, PI3Kγ R/R CLL/SLL DUO 74% 13.3 months

R/R FL (≥2

prior

therapies)

DYNAMO 47% 9.5 months

Parsaclisib PI3Kδ R/R FL CITADEL-203
77.9% (daily

dosing)
14.0 months

R/R MZL CITADEL-204
58.3% (daily

dosing)
16.5 months
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Data is compiled from various clinical trial reports and publications for comparison purposes.

Direct cross-trial comparisons should be made with caution due to differences in study design

and patient populations.

Experimental Protocol: The UNITY-NHL Trial
(NCT02793583)
The accelerated approval of Umbralisib was primarily supported by data from two single-arm

cohorts of the open-label, multi-center UNITY-NHL trial.

Objective: To evaluate the efficacy and safety of Umbralisib monotherapy in patients with

relapsed or refractory indolent non-Hodgkin lymphoma.

Study Design: The trial included separate cohorts for different lymphoma subtypes. The

relevant cohorts were for patients with MZL who had received at least one prior anti-CD20-

based regimen, and patients with FL who had received at least two prior systemic therapies.

[8]

Patient Population: 69 patients with MZL and 117 patients with FL were enrolled in these two

cohorts.[8]

Intervention: Patients received Umbralisib 800 mg orally once daily.

Primary Endpoint: The primary endpoint for efficacy was the Overall Response Rate (ORR),

as assessed by an Independent Review Committee.

Key Results: The trial met its primary endpoint, showing an ORR of 49% in the MZL cohort

and 43% in the FL cohort, leading to accelerated approval.[8]
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Caption: High-level workflow for the UNITY-NHL trial cohorts.

Comparative Safety and Tolerability
While PI3Kδ inhibitors have shown efficacy, they are associated with a distinct set of immune-

mediated adverse events. Umbralisib was initially thought to have a more manageable safety

profile.[15] However, long-term follow-up from other studies ultimately led to its withdrawal.

The primary safety concern arose from the Phase III UNITY-CLL trial (NCT02612311), which

evaluated Umbralisib in combination with ublituximab for chronic lymphocytic leukemia (CLL).

Updated data from this trial showed a possible increased risk of death in the Umbralisib arm
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compared to the control arm.[9][16][17] This finding prompted the FDA to determine that the

risks of Umbralisib outweighed its benefits, leading to the voluntary withdrawal of the drug from

the market for all its approved indications.[7][18]

Adverse Event

(Grade ≥3)
Umbralisib¹ Idelalisib² Duvelisib³ Parsaclisib⁴

Diarrhea / Colitis 10% 13%[19] 23% 12-14%[20]

ALT/AST

Elevations
3% 13%[19] 15% ~1%

Neutropenia 11% 27% 30% 8-10%[20]

Pneumonitis ~2% ~4%[15] ~5%[15] ~2%[20]

Rash 4% 2%[21] 5% ~1%

Infections /

Pneumonia
7% 7%[19] 19% ~4%

¹ Data from pooled analysis of Umbralisib monotherapy. ² Data primarily from trials in

combination with other agents. ³ Data from DUO trial (CLL/SLL). ⁴ Data from CITADEL trials

(FL/MZL). Frequencies are approximate and sourced from various publications.[15][19][20][21]

Direct comparison is challenging due to different patient populations, trial designs, and

reporting standards.

The class-wide toxicities often include diarrhea and colitis, elevation in liver function tests

(transaminitis), and infectious complications.[22] While initial data suggested Umbralisib might

have lower rates of immune-mediated events like colitis and pneumonitis, the overall survival

data from the UNITY-CLL trial presented an unacceptable risk profile, a critical finding for the

entire class of drugs.[15][17]

Conclusion and Future Outlook
Umbralisib represented a rational evolution in PI3Kδ inhibitor design, with a unique dual-

inhibition mechanism that initially suggested a potentially improved therapeutic window. Clinical

data confirmed its efficacy in relapsed/refractory B-cell lymphomas, leading to its accelerated

FDA approval.
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However, the story of Umbralisib serves as a crucial case study in drug development,

highlighting the importance of long-term safety data. The adverse overall survival signal

observed in the UNITY-CLL trial ultimately led to its market withdrawal, underscoring a

significant safety concern that has impacted the entire PI3K inhibitor class.[9][17]

For researchers and drug developers, the experience with Umbralisib and other PI3Kδ

inhibitors emphasizes the ongoing challenge of separating on-target efficacy from on-target

toxicity. Future development in this class will likely focus on:

Novel Dosing Strategies: Intermittent dosing schedules are being explored to mitigate

cumulative toxicities.[23]

Higher Isoform Selectivity: Developing inhibitors with even greater specificity for the δ

isoform to minimize off-target effects.

Combination Therapies: Identifying synergistic combinations that allow for lower, less toxic

doses of the PI3K inhibitor.

While Umbralisib is no longer a clinical option, the data from its development program provides

valuable insights into the complex biology of PI3K signaling and the intricate balance of efficacy

and safety required for successful oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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